O-Propan-2-yl methylphosphonothioate
Description
O-Propan-2-yl methylphosphonothioate (IUPAC name: O-Propan-2-yl S-[2-(dimethylamino)ethyl] (R)-methylphosphonothioate) is an organophosphorus compound with the molecular formula C₈H₂₀NO₂PS and CAS Registry Number 13915-99-6 . Structurally, it consists of:
- A methylphosphonothioate backbone.
- An O-isopropyl (propan-2-yl) group attached to the phosphorus atom.
- An S-2-(dimethylamino)ethyl substituent on the sulfur atom.
This compound is part of a broader class of phosphonothioates, which are characterized by a phosphorus-sulfur (P=S) bond.
Properties
CAS No. |
26547-89-7 |
|---|---|
Molecular Formula |
C4H10O2PS- |
Molecular Weight |
153.16 g/mol |
IUPAC Name |
methyl-oxido-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O2PS/c1-4(2)6-7(3,5)8/h4H,1-3H3,(H,5,8)/p-1 |
InChI Key |
TZSUOJCDZRXDNO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OP(=S)(C)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to O-Propan-2-yl Methylphosphonothioate
Transesterification of Diaryl Methylphosphonothioates
The transesterification of diaryl methylphosphonothioates with propan-2-ol (isopropanol) is a well-established method for synthesizing mixed alkyl aryl thiophosphonates. This approach leverages the nucleophilic displacement of an aryloxy group by an alkoxy group under basic conditions.
Reaction Mechanism and Conditions
In a typical procedure, a diaryl methylphosphonothioate (e.g., bis(2-chlorophenyl) methylphosphonothioate) is refluxed with excess isopropanol in the presence of a sodium alkoxide catalyst (e.g., sodium isopropoxide). The reaction proceeds via a two-step mechanism:
- Nucleophilic attack : The alkoxide ion (generated from sodium and isopropanol) cleaves the P–O bond of the aryl ester, forming a phosphonite intermediate.
- Re-esterification : The intermediate reacts with isopropanol to yield this compound and a phenolic by-product.
- Starting material : 0.28 mol of bis(2-chloro-4-nitrophenyl) methylphosphonothioate.
- Solvent : 300 mL isopropanol.
- Catalyst : 2 g sodium.
- Conditions : Reflux at 82–85°C for 56 hours.
- Workup : Distillation of isopropanol, extraction with benzene, and washing with 2% NaOH.
- Yield : 72–94% (depending on aryl substituents).
Key Considerations
- Catalyst selection : Sodium alkoxides outperform weaker bases (e.g., K₂CO₃) in driving the reaction to completion.
- By-product management : Phenolic by-products (e.g., 2-chloro-4-nitrophenol) are removed via alkaline washes, enabling recycling into diaryl precursors.
- Racemization : The phosphorus center becomes chiral during transesterification, producing a racemic mixture unless resolved.
Thionation of Methylphosphonate Esters
An alternative route involves the sulfurization of O,O-diisopropyl methylphosphonate using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).
Reaction Optimization
Thionation replaces one phosphoryl oxygen atom with sulfur. The reaction is conducted in anhydrous toluene or xylene under reflux, with rigorous exclusion of moisture:
- Substrate : O,O-diisopropyl methylphosphonate.
- Reagent : 1.2 equivalents Lawesson’s reagent.
- Conditions : 110°C for 12–24 hours in a sealed pressure tube.
- Yield : 68–82% (confirmed by ³¹P NMR and GC-MS).
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes S-substitution |
| Solvent | Toluene | Enhances reagent solubility |
| Reaction time | 18 hours | Balances conversion and decomposition |
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
| Method | Transesterification | Thionation |
|---|---|---|
| Starting material | Diaryl thiophosphonate | Dialkyl phosphonate |
| Reaction time | 50–60 hours | 12–24 hours |
| Yield | 72–94% | 68–82% |
| By-products | Phenolic compounds | Disulfides, H₂S |
| Chirality control | Racemic mixture | Retains configuration |
Analytical Validation and Characterization
Spectroscopic Techniques
Principal Component Analysis (PCA)
A multivariate analysis of thionation reactions identified solvent polarity and temperature as dominant factors influencing yield:
- Toluene and xylene outperformed THF and DMF due to better reagent stability.
- Elevated temperatures (>100°C) accelerated S-substitution but risked side reactions.
Chemical Reactions Analysis
Types of Reactions
O-Propan-2-yl methylphosphonothioate undergoes several types of chemical reactions, including:
Hydrolysis: The compound reacts with water, leading to the cleavage of the P-S and P-O bonds.
Oxidation: It can be oxidized to form various phosphonic acids and their derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically conducted in the presence of aqueous sodium hydroxide or other strong bases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and amines are commonly used under mild to moderate conditions.
Major Products Formed
Hydrolysis: Produces phosphonic acids and alcohols.
Oxidation: Results in the formation of phosphonic acids and their esters.
Substitution: Leads to the formation of various substituted phosphonothioates.
Scientific Research Applications
O-Propan-2-yl methylphosphonothioate has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of organophosphorus compounds.
Biology: Investigated for its effects on acetylcholinesterase, an enzyme crucial for nerve function.
Medicine: Research focuses on developing antidotes and treatments for poisoning by organophosphorus compounds.
Industry: Utilized in the development of pesticides and other agrochemicals.
Mechanism of Action
O-Propan-2-yl methylphosphonothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous stimulation of muscles, glands, and central nervous system structures . The compound binds to the active site of acetylcholinesterase, preventing it from hydrolyzing acetylcholine .
Comparison with Similar Compounds
Structural Analogues in Chemical Warfare Agents
a. VX Agent (O-Ethyl S-2-(diisopropylamino)ethyl methylphosphonothioate)
- Structure: Shares the methylphosphonothioate core but differs in substituents: O-alkyl group: Ethyl (VX) vs. isopropyl (target compound). S-substituent: Diisopropylaminoethyl (VX) vs. dimethylaminoethyl (target compound).
- Molecular Formula: C₁₁H₂₆NO₂PS (VX) vs. C₈H₂₀NO₂PS (target).
- Toxicity : VX has an LC₅₀ of 0.135 mg/kg , making it one of the most lethal nerve agents . The target compound’s toxicity is unreported but likely lower due to reduced alkylation efficiency from the bulkier isopropyl group.
- Application : VX is a well-documented chemical warfare agent; the target compound may serve as a research analog for structure-activity studies .
b. Sarin (GB, O-Isopropyl Methylphosphonofluoridate)
- Structure : Replaces the sulfur atom in the target compound with fluorine.
- Molecular Formula: C₄H₁₀FO₂P (sarin) vs. C₈H₂₀NO₂PS (target).
- Volatility: Sarin’s higher volatility increases inhalation risk, whereas phosphonothioates like the target compound are typically less volatile but more persistent in the environment .
Phosphonothioate Pesticides and Research Compounds
a. Edemo (O-Ethyl S-2-(diethylamino)ethyl methylphosphonothioate)
- Structure: Ethyl O-alkyl group and diethylaminoethyl S-substituent.
- Molecular Formula: C₉H₂₁NO₂PS (Edemo) vs. C₈H₂₀NO₂PS (target).
- isopropyl) alter biological activity .
b. Tebupirimfos (O-Ethyl O-Propan-2-yl Phosphorothioate)
- Structure: Contains a pyrimidinyl group instead of an aminoethyl chain.
- Molecular Formula : C₁₃H₂₃N₂O₃PS (Tebupirimfos).
- Application: Used as an insecticide, demonstrating that phosphonothioates with bulky or aromatic substituents can transition from lethal agents to agricultural tools .
Data Table: Key Comparative Properties
Mechanistic and Spectral Comparisons
- Toxicity Mechanism: Like VX and sarin, this compound likely inhibits acetylcholinesterase (AChE) by phosphorylating the enzyme’s active site, though its potency depends on substituent steric effects and hydrolysis rates .
- Spectral Data: While NMR data for the target compound are absent, methods validated for VX and sarin (e.g., ¹H/¹³C NMR in CDCl₃) could be applicable, with shifts influenced by the dimethylaminoethyl group .
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